molecular formula C12H10N2O2 B6050495 4-(5-methyl-2-pyrimidinyl)benzoic acid

4-(5-methyl-2-pyrimidinyl)benzoic acid

Cat. No.: B6050495
M. Wt: 214.22 g/mol
InChI Key: AKVYHWAHRVPIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-2-pyrimidinyl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted at the 2-position of the benzoic acid moiety. The pyrimidine ring is further substituted with a methyl group at the 5-position. Its structure combines the aromaticity of benzoic acid with the hydrogen-bonding capabilities of the pyrimidine ring, enabling interactions with biological targets .

Properties

IUPAC Name

4-(5-methylpyrimidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-6-13-11(14-7-8)9-2-4-10(5-3-9)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYHWAHRVPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Pyrimidine Substituents

Halogenated Derivatives: 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoic Acid (): Features a chlorine atom at the 5-position of the pyrimidine and an amide linkage to the benzoic acid. The amide linkage introduces hydrogen-bonding capacity distinct from the direct pyrimidinyl linkage in the target compound . 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid (): Substituted with bromine at the 5-position and linked via an ether oxygen. The bromine increases molecular weight (295.09 g/mol) and lipophilicity compared to the methyl group in the target compound. The ether linkage may reduce metabolic stability compared to direct C–C bonds .

Bicyclic Pyrimidine Systems: 4-[[[1,4-Dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic Acid (): Contains a fused thieno-pyrimidine ring system.

Linkage Modifications
  • Methyl 4-[(5-Chloropyrimidin-2-yl)amino]butanoate (): Uses an amino-butyl ester linkage instead of a direct pyrimidinyl-benzoic acid bond. This ester group could act as a prodrug, improving bioavailability but requiring metabolic activation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
4-(5-Methyl-2-pyrimidinyl)benzoic acid C₁₂H₁₀N₂O₂ ~214.2 (estimated) Methyl substituent, direct C–C linkage Kinase inhibitors, enzyme modulators
4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid C₁₁H₇BrN₂O₃ 295.09 Bromine substituent, ether linkage Antibacterial agents, PET tracers
4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoic acid C₁₂H₈ClN₃O₃ ~277.7 (estimated) Chlorine substituent, amide linkage Protease inhibitors
Thieno-pyrimidine derivative () C₂₄H₂₁N₃O₆S ~479.5 Bicyclic system, methoxy-phenyl group Anticancer agents

Key Observations :

  • Ether or amide linkages introduce polarity but may reduce metabolic stability compared to direct C–C bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.